molecular formula C14H19FN2O4S B2504327 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride CAS No. 2411201-35-7

4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride

Cat. No. B2504327
CAS RN: 2411201-35-7
M. Wt: 330.37
InChI Key: UODJAZSYDHFJHU-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride, also known as MDL-72274, is a chemical compound that has been widely used in scientific research. It belongs to the family of sulfonyl fluorides and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride involves the covalent modification of the active site of the target enzyme through the formation of a stable covalent bond with the sulfonyl fluoride group of 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride. This results in the irreversible inhibition of the target enzyme, which can lead to various biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride depend on the target enzyme and the specific physiological process that is affected. For example, the inhibition of serine proteases by 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride can lead to the inhibition of blood coagulation, fibrinolysis, and inflammation. The inhibition of acetylcholinesterase by 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride can lead to the accumulation of acetylcholine in the nervous system, which can result in various neurological effects. The inhibition of cancer cell growth by 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride can lead to the induction of apoptosis, a programmed cell death mechanism that is important for the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride has several advantages for lab experiments, including its high potency and selectivity for the target enzyme, its irreversible inhibition mechanism, and its stability under physiological conditions. However, 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride also has some limitations, including its potential toxicity, its lack of specificity for some target enzymes, and its potential for off-target effects.

Future Directions

There are several future directions for the research on 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride. One direction is the development of more potent and selective inhibitors of serine proteases, acetylcholinesterase, and other target enzymes. Another direction is the exploration of the potential applications of 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Additionally, the study of the structure-activity relationship of 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride and its analogs can provide valuable insights into the design of novel inhibitors with improved properties.

Synthesis Methods

The synthesis of 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride involves the reaction of 2-(2-methoxyphenyl)acetic acid with 1,4-diazepane-1-sulfonyl chloride in the presence of a base, followed by the addition of hydrogen fluoride (HF) to the reaction mixture. This results in the formation of 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride as a white solid with a melting point of 107-109°C.

Scientific Research Applications

4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride has been widely used in scientific research for its potential applications in various fields. It has been studied as a potential inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes, including blood coagulation, fibrinolysis, and inflammation. 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. Additionally, 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-[2-(2-methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c1-21-13-6-3-2-5-12(13)11-14(18)16-7-4-8-17(10-9-16)22(15,19)20/h2-3,5-6H,4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODJAZSYDHFJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCN(CC2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride

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